![molecular formula C14H19NO5S B1298591 1-[(3-甲氧基苯基)磺酰氨基]环己烷-1-羧酸 CAS No. 708285-81-8](/img/structure/B1298591.png)

1-[(3-甲氧基苯基)磺酰氨基]环己烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

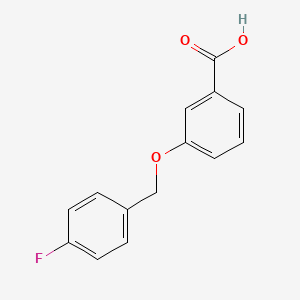

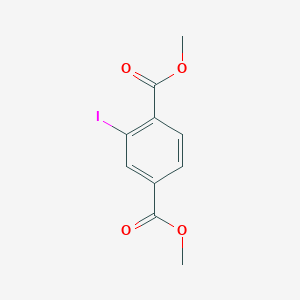

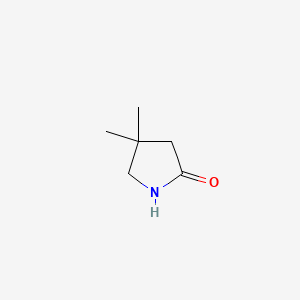

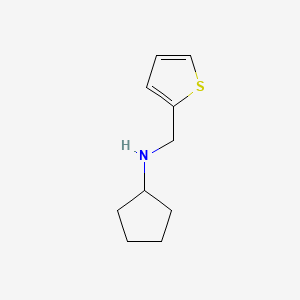

The compound 1-[(3-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic acid is a derivative of cyclohexane carboxylic acid, which is characterized by the presence of a sulfonylamino group attached to the cyclohexane ring. This functional group includes a sulfonic acid moiety bonded to an amino group, which in turn is connected to a methoxy-substituted phenyl ring. The compound is related to other cyclohexane carboxylic acid derivatives that have been studied for their conformational preferences and purification methods.

Synthesis Analysis

The synthesis of related compounds, such as 1-sulfonic acid cyclohexane carboxylic acid, involves purification steps that can include activated carbon adsorption-acid precipitation . The optimization of conditions such as activated carbon dosage, solution pH, adsorption time, and final pH value is crucial to achieve high purity levels. For instance, a mass fraction of 99.8% purity was achieved for 1-sulfonic acid cyclohexane carboxylic acid under specific conditions . Although the synthesis details for 1-[(3-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic acid are not provided, similar purification techniques may be applicable.

Molecular Structure Analysis

The molecular structure of cyclohexane carboxylic acid derivatives can be confirmed using spectroscopic methods such as infrared spectroscopy (IR), proton nuclear magnetic resonance (^1HNMR), and carbon-13 nuclear magnetic resonance (^13CNMR) . These techniques provide detailed information about the functional groups present and the overall molecular framework. The conformational preferences of cyclohexane carboxylic acids and their salts in different solvents can be determined using NMR spectroscopy, which reveals the populations of different conformers .

Chemical Reactions Analysis

Cyclohexane carboxylic acid derivatives can undergo various chemical reactions. For example, the stereochemical behaviors of cyclohexyl α-sulfonyl carbanions, which are related to the sulfonylamino group in the compound of interest, have been studied. These carbanions can isomerize to more stable conformations and react with electrophiles such as deuterium, methyl groups, and allyl groups . The presence of a sulfonyl group and its position relative to other substituents can significantly influence the reactivity and outcome of these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane carboxylic acid derivatives are influenced by their molecular structure. The conformational preferences in different solvents, such as water and dimethyl sulfoxide (DMSO), can vary based on the ionization state of the compound . For instance, the diequatorial (ee) conformation is generally preferred, but the diaxial (aa) conformation can be favored under certain conditions, such as in the dianion form in DMSO . The possibility of intramolecular hydrogen bonding and its effect on ionization constants is also a key aspect of the physical chemistry of these compounds .

科学研究应用

制备和表征

- 标准样品制备:已优化相关化合物的合成和表征,如 1-磺酸环己烷羧酸,并通过红外、1HNMR 和 13CNMR 确认其纯度,表明其作为液相色谱分析标准样品的潜力 (李文娟,2012)。

合成应用

高压辅助合成:在高压下合成 (甲氧基苯基)马来酸酐,然后转化为芳基-双环和芳基环己烯二羧酸的酰亚胺,展示了在复杂分子创建中具有进一步药物开发潜力的先进技术 (A. I. Roshchin 等人,2007)。

潜在的抗炎剂:已经探索了具有相似结构基序的新型化合物的抗炎剂潜力,突出了此类化学结构的治疗应用 (Madhavi Gangapuram & K. Redda, 2006)。

催化和材料科学应用

氧化催化:对源自相似化学结构的聚合物的研究表明,它们在环己烷氧化中作为催化剂的有效性,证明了该化合物在工业化学应用中的相关性 (S. Hazra 等人,2016)。

用于太阳能电池的固体电解质:将分子胶凝剂用于固化离子液体电解质(结合类似于所讨论化合物的结构),用于染料敏化太阳能电池,表明其在可再生能源技术中的潜力 (Jean-David Décoppet 等人,2014)。

属性

IUPAC Name |

1-[(3-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5S/c1-20-11-6-5-7-12(10-11)21(18,19)15-14(13(16)17)8-3-2-4-9-14/h5-7,10,15H,2-4,8-9H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRASMNKLRBLFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NC2(CCCCC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359571 |

Source

|

| Record name | F9995-0435 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic Acid | |

CAS RN |

708285-81-8 |

Source

|

| Record name | F9995-0435 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

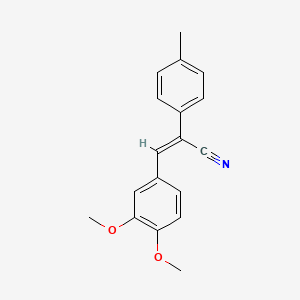

![3-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1298512.png)